Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)-
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Overview
Description
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a phenol derivative.
Functional Group Introduction: Introduce the propenyl group through a reaction such as the Wittig reaction.
Amino Group Addition: Introduce the amino group via nitration followed by reduction.
Methylsulfonyl Group Addition: Introduce the methylsulfonyl group through sulfonation followed by methylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through its functional groups, affecting biochemical pathways. The amino group could form hydrogen bonds, the propenyl group could participate in hydrophobic interactions, and the methylsulfonyl group could influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Phenol,3-(3-amino-1-propen-1-yl)-2-(methyl)-: Similar structure but with a methyl group instead of a methylsulfonyl group.
Uniqueness
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which can significantly alter its chemical properties, such as increasing its polarity and potentially enhancing its reactivity in certain chemical reactions.
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-[(E)-3-aminoprop-1-enyl]-2-methylsulfonylphenol |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)10-8(5-3-7-11)4-2-6-9(10)12/h2-6,12H,7,11H2,1H3/b5-3+ |
InChI Key |
RYNRVOQNOLBMHJ-HWKANZROSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=CC=C1O)/C=C/CN |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1O)C=CCN |
Origin of Product |
United States |
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